(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methanone - 1351630-93-7

(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methanone

Catalog Number: EVT-2790195
CAS Number: 1351630-93-7
Molecular Formula: C20H19N7OS2
Molecular Weight: 437.54
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications
  • Kinase Inhibitor: The compound contains structural motifs commonly found in kinase inhibitors. These motifs include heterocyclic rings (imidazole, pyridazine, piperazine, thiazole), aromatic rings (thiophene), and linking groups (methanone). [] Therefore, it could be investigated as a potential inhibitor for various kinases. [] Further studies would be needed to identify its target kinases and evaluate its inhibitory activity.
  • Antimicrobial Agent: The provided papers highlight the antimicrobial properties of several benzothiazole derivatives. [] As (4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methanone contains a thiazole ring, it could be investigated for its potential antimicrobial activity against various bacterial and fungal strains. []
  • Anti-inflammatory Agent: Some of the provided papers discuss the anti-inflammatory potential of Indole derivatives. [] While the compound does not directly resemble the Indole derivatives discussed, the presence of heterocyclic rings and aromatic systems might provide some anti-inflammatory properties. Further research could explore this possibility.
  • Modulator of Chemokine Receptors: The compound shares some structural similarities with derivatives of 1,2-bis-sulfonamide, which are known to modulate chemokine receptors. [] Research could focus on evaluating its interaction with chemokine receptors and its potential role in modulating immune responses.

7-Methoxy-6-[4-(4-methyl-1,3-thiazol-2-yl)-1H-imidazol-5-yl]-1,3-benzothiazole (TASP0382088)

Compound Description: TASP0382088 is a potent and selective transforming growth factor-β (TGF-β) type I receptor inhibitor. It exhibits good enzyme inhibitory activity with an IC50 of 4.8 nM and effectively inhibits TGF-β-induced Smad2/3 phosphorylation in cells (IC50 = 17 nM). []

Relevance: This compound, while possessing a benzothiazole core instead of a piperazine-thiazole-methanone structure like the target compound, shares the presence of a 4-methyl-1,3-thiazol-2-yl group linked to an imidazole ring. This structural similarity suggests potential shared activity or binding characteristics with (4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methanone. []

4-[5-(2-cyclopropylaminopyrimidin-4-yl)-4-(4-chloro-2-fluoro-phenyl)thiazol-2-yl]-1-methylpiperidine (Comp I)

Compound Description: Comp I exhibits strong larvicidal activity against the mosquito Culex pipiens pallens (LC50 = 0.513 mM). [] It also serves as a lead compound for further structural modifications aiming to enhance its pesticidal activities. []

Relevance: Although Comp I features a pyrimidine instead of a pyridazine and a 4-chloro-2-fluorophenyl group in place of the thiophene moiety present in the target compound, it shares a common structural motif: a thiazole ring linked to a piperidine. This connection point suggests possible similarities in their overall molecular shape and potential binding interactions with certain targets, despite the differences in specific substituents. []

5-(2-cyclopropylaminopyrimidin-4-yl)-4-(thiophen-2-yl)thiazol-2-amine (VIII-6)

Compound Description: VIII-6 demonstrates potent antifungal activity against the phytopathogenic fungus Phytophthora capsici with an EC50 of 0.94 μM, even surpassing the efficacy of the commercial fungicide dimethomorph (EC50 = 4.26 μM). []

Relevance: VIII-6, being a thiazole derivative synthesized as part of a study exploring pesticidal activities, falls under the same chemical class as (4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methanone. They both feature a thiazole core with a thiophene substituent at position 4. This structural similarity makes VIII-6 relevant for comparison in terms of potential biological activity and target selectivity with the target compound. []

3-Brom-4-(1H-Indol-3-yl)-2,5-dihydro-1H-2,5-pyrroldione

Compound Description: This compound serves as a lead structure for developing new indole derivatives with potential antimicrobial and anti-inflammatory properties. It was designed based on the structural features and biological activity of Arcyriarubin A, a bisindolylmaleinimide known for its potent biological activities. []

Relevance: Although structurally distinct from the target compound, 3-Brom-4-(1H-Indol-3-yl)-2,5-dihydro-1H-2,5-pyrroldione represents a starting point for synthesizing various indole derivatives explored for their biological activities, highlighting the importance of heterocyclic compounds like (4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methanone in drug discovery efforts. []

Zolpidem

Compound Description: Zolpidem is a GABAA-α1 affinity-selective drug known for its sedative effects. It has a low propensity to induce seizures in a precipitated withdrawal model using the inverse agonist N-methyl-β-carboline-3-carboxamide (FG-7142). []

Relevance: While Zolpidem targets GABA receptors and doesn't share structural similarities with the target compound, it serves as a reference point for understanding the relationship between GABAA receptor subtype selectivity and the propensity for physical dependence. This information may be valuable when considering the potential pharmacological profile of (4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methanone, especially if it shows interactions with any neurotransmitter receptors. []

L-838,417 (7-(1,1-dimethylethyl)-6-(2-methyl-2H-1,2,4-triazol-3-ylmethoxy)-3-(2,5-difluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine)

Compound Description: L-838,417 exhibits functional selectivity for certain non-α1 GABAA receptors. It shows a low propensity for FG-7142-induced seizures in the precipitated withdrawal model, suggesting a reduced risk of physical dependence compared to nonselective benzodiazepines. []

Relevance: Despite not sharing structural features with the target compound, L-838,417 represents a compound with selectivity for specific GABAA receptor subtypes, highlighting the importance of understanding receptor subtype selectivity when assessing the pharmacological profile and potential side effects of compounds like (4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methanone. []

SL651498 (6-fluoro-9-methyl-2-phenyl-4-(pyrrolidin-1-yl-carbonyl)-2,9-dihydro-1H-pyridol[3,4-b]indol-1-one)

Compound Description: SL651498 displays functional selectivity for certain non-α1 GABAA receptors and demonstrates a low propensity for FG-7142-induced seizures in the precipitated withdrawal model. [] This suggests it may have a reduced risk of physical dependence compared to nonselective benzodiazepines. []

Relevance: Similar to L-838,417, SL651498 serves as an example of a compound with selectivity for specific GABAA receptor subtypes, emphasizing the relevance of understanding receptor subtype selectivity when evaluating the pharmacological profile of (4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methanone. []

2-(5 chloro-2-methyl-1H-indol-3-yl)-N,N-dimethylethanamine (ST1936)

Compound Description: ST1936 acts as a selective serotonin-6 (5-HT6) receptor agonist with nanomolar affinity for the receptor. [] It exhibits distinct effects on dopaminergic neurons in the ventral tegmental area (VTA), either increasing or decreasing their basal activity. []

Relevance: This compound showcases the activity of a selective agonist targeting the 5-HT6 receptor, offering insights into potential pharmacological activities associated with modulation of this specific serotonin receptor subtype. This information might be relevant when investigating the potential interactions of (4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methanone with serotonin receptors, if any. []

2-(1-{6-chloroimidazo[2,1-b][1,3]thiazole-5-sulfonyl}-1H-indol-3-yl)ethan-1-amine (WAY-181187)

Compound Description: WAY-181187 acts as another 5-HT6 receptor agonist, inducing dose-dependent inhibition of dopaminergic neurons in the VTA. [] It appears to have different effects on these neurons compared to ST1936, possibly due to different mechanisms of action or the complexity of 5-HT6 receptor functions. []

Relevance: WAY-181187, as a different 5-HT6 receptor agonist with contrasting effects compared to ST1936, further highlights the diverse pharmacological profiles possible even within compounds targeting the same receptor subtype. This information is relevant when exploring potential interactions of (4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methanone with the 5-HT system. []

Sitagliptin

Compound Description: Sitagliptin belongs to a group of dipeptidyl peptidase-4 (DPP-4) inhibitors particularly suitable for treating and/or preventing nonalcoholic fatty liver disease (NAFLD). []

Relevance: While Sitagliptin's mechanism of action and target differ from the target compound, its association with NAFLD treatment provides context for exploring the potential therapeutic applications of novel compounds like (4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methanone in metabolic disorders. []

Vildagliptin

Compound Description: Vildagliptin is another DPP-4 inhibitor included in the group of compounds suitable for treating and/or preventing NAFLD. []

Relevance: Similar to Sitagliptin, Vildagliptin's inclusion in the group of potential NAFLD treatment agents broadens the scope of potential therapeutic applications for novel compounds like (4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methanone, suggesting the possibility of exploring its effects on metabolic pathways involved in NAFLD. []

Saxagliptin

Compound Description: Saxagliptin is another DPP-4 inhibitor considered particularly suitable for treating and/or preventing NAFLD. []

Relevance: Along with Sitagliptin and Vildagliptin, Saxagliptin being a DPP-4 inhibitor relevant to NAFLD treatment emphasizes the potential therapeutic applications of novel compounds like (4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methanone in metabolic disorders, highlighting the importance of exploring its effects on relevant metabolic pathways. []

Alogliptin

Compound Description: Alogliptin is another member of the DPP-4 inhibitor group considered particularly suitable for treating and/or preventing NAFLD. []

Relevance: By belonging to the same group of DPP-4 inhibitors relevant to NAFLD as the previously mentioned compounds, Alogliptin further emphasizes the potential for (4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methanone to be investigated for its potential therapeutic effects in metabolic disorders, particularly NAFLD, by targeting relevant metabolic pathways. []

(2S)-1-{[2-(5-methyl-2-phenyl-oxazol-4-yl)ethylamino]acetyl}-pyrrolidine-2-carbonitrile

Compound Description: This compound is a DPP-4 inhibitor included in the group of compounds considered suitable for treating and/or preventing NAFLD. []

Relevance: As another DPP-4 inhibitor relevant to NAFLD treatment, this compound further supports the potential for (4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methanone to be explored for its potential therapeutic benefits in metabolic disorders, particularly NAFLD, highlighting the importance of investigating its effects on relevant metabolic pathways. []

2-Amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol (FTY720)

Compound Description: FTY720 is an agonist of sphingosine 1-phosphate (S1P) receptors, known for its immunomodulatory effects. [] It is investigated in combination with AMPA receptor agonists for the potential treatment of degenerative brain diseases. []

Relevance: Although structurally unrelated to (4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methanone, FTY720 highlights the potential of combining compounds with different mechanisms of action to achieve therapeutic synergy, suggesting a possible strategy for future research involving the target compound. []

Properties

CAS Number

1351630-93-7

Product Name

(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methanone

IUPAC Name

[4-(6-imidazol-1-ylpyridazin-3-yl)piperazin-1-yl]-(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methanone

Molecular Formula

C20H19N7OS2

Molecular Weight

437.54

InChI

InChI=1S/C20H19N7OS2/c1-14-18(30-19(22-14)15-3-2-12-29-15)20(28)26-10-8-25(9-11-26)16-4-5-17(24-23-16)27-7-6-21-13-27/h2-7,12-13H,8-11H2,1H3

InChI Key

GJIIPLXMENLIHC-UHFFFAOYSA-N

SMILES

CC1=C(SC(=N1)C2=CC=CS2)C(=O)N3CCN(CC3)C4=NN=C(C=C4)N5C=CN=C5

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.